But-3-enoyl chloride chemical structure and properties
But-3-enoyl chloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-3-enoyl chloride, an acyl chloride containing a terminal vinyl group, is a versatile bifunctional reagent in organic synthesis. Its reactivity as both an acylating agent and a participant in addition reactions makes it a valuable building block for a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and reactivity of but-3-enoyl chloride. Detailed experimental protocols for its synthesis and a representative reaction are presented, along with its spectroscopic signature.
Chemical Structure and Identification
But-3-enoyl chloride, also known as 3-butenoyl chloride, possesses a four-carbon chain with a carbonyl chloride group at one end and a vinyl group at the other.[1][2] This unique arrangement of functional groups underpins its diverse chemical reactivity.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | but-3-enoyl chloride |
| CAS Number | 1470-91-3 |
| Molecular Formula | C4H5ClO |
| Molecular Weight | 104.53 g/mol |
| SMILES | C=CCC(=O)Cl |
| InChI | InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2 |
Physicochemical Properties
But-3-enoyl chloride is a colorless to yellow or brown liquid with a pungent odor.[3][4] A summary of its key physical properties is provided in the table below.
Physical Properties of But-3-enoyl Chloride [3][5]
| Property | Value |
| Boiling Point | 99.545 °C at 760 mmHg |
| Density | 1.065 g/cm³ |
| Flash Point | 21.102 °C |
| Refractive Index | 1.427 |
Synthesis of But-3-enoyl Chloride
The most common and efficient method for the synthesis of but-3-enoyl chloride is the reaction of but-3-enoic acid with thionyl chloride (SOCl₂).[2] This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Reaction Mechanism
The synthesis of but-3-enoyl chloride from but-3-enoic acid using thionyl chloride follows a well-established pathway for the conversion of carboxylic acids to acyl chlorides.
Caption: Synthesis of But-3-enoyl Chloride.
Experimental Protocol: Synthesis from But-3-enoic Acid
The following protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride and can be adapted for but-3-enoyl chloride.[6]
Materials:
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But-3-enoic acid
-
Thionyl chloride (SOCl₂)
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Anhydrous solvent (e.g., dichloromethane or neat)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Heating mantle
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Distillation apparatus
Procedure:
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In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place but-3-enoic acid.
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Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature. The reaction is often performed neat or in an anhydrous solvent.
-
The reaction mixture is then heated to reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
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After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
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The resulting crude but-3-enoyl chloride can be purified by fractional distillation.
Reactivity and Applications
But-3-enoyl chloride is a highly reactive compound due to the presence of the acyl chloride functional group, which is a potent electrophile.[2] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[2] The vinyl group can also participate in various addition reactions.
Nucleophilic Acyl Substitution
But-3-enoyl chloride reacts with nucleophiles such as alcohols, amines, and carbanions to form the corresponding esters, amides, and ketones, respectively.[2]
Caption: Nucleophilic Acyl Substitution Mechanism.
Friedel-Crafts Acylation
A significant application of but-3-enoyl chloride is in Friedel-Crafts acylation reactions, where it is used to introduce the but-3-enoyl group onto an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Workflow: Friedel-Crafts Acylation
Caption: Friedel-Crafts Acylation Workflow.
Spectroscopic Data
The structure of but-3-enoyl chloride can be confirmed using various spectroscopic techniques. While experimentally obtained spectra are the gold standard, predicted data can provide valuable insights.
Predicted Spectroscopic Data [3]
| Spectroscopy | Predicted Data |
| ¹H NMR | Predicted shifts for protons on the vinyl group and the methylene group adjacent to the carbonyl. |
| ¹³C NMR | Predicted shifts for the carbonyl carbon, the two sp² carbons of the vinyl group, and the sp³ carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the acyl chloride, the C=C stretch of the alkene, and C-H stretches. |
Note: For definitive structural elucidation, it is crucial to acquire and interpret experimental spectroscopic data.
Safety and Handling
But-3-enoyl chloride is a corrosive and flammable liquid.[4] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid. Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
But-3-enoyl chloride is a valuable and reactive building block in organic synthesis. Its dual functionality allows for the construction of complex molecules through both acylation and alkene addition pathways. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding for professionals working with this versatile reagent.
References
- 1. But-3-enoyl Chloride | C4H5ClO | CID 10975427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy But-3-enoyl Chloride | 1470-91-3 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. BUT-3-ENOYL CHLORIDE | 1470-91-3 [sigmaaldrich.com]
- 5. 3-butenoyl chloride, CAS No. 1470-91-3 - iChemical [ichemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
